Acrivastine isomer Z

説明

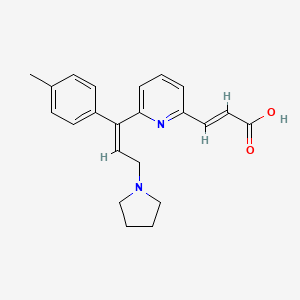

Structure

3D Structure

特性

分子式 |

C22H24N2O2 |

|---|---|

分子量 |

348.4 g/mol |

IUPAC名 |

(E)-3-[6-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13- |

InChIキー |

PWACSDKDOHSSQD-MUUKASMTSA-N |

異性体SMILES |

CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O |

正規SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O |

製品の起源 |

United States |

Stereochemical Characterization and Structural Elucidation of Acrivastine Isomer Z

Principles of E/Z Isomerism in Propenamine Derivatives

The presence of a carbon-carbon double bond in the propenamine side chain of acrivastine (B1664353) is the source of its E/Z isomerism. This type of stereoisomerism, also known as geometric isomerism, occurs when there is restricted rotation around a double bond, and each carbon atom of the double bond is attached to two different groups.

Definition and Nomenclature of Acrivastine E and Z Isomers

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z designation. For each carbon of the double bond, the attached groups are assigned a priority based on their atomic number. If the higher-priority groups are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning together). If they are on opposite sides, it is designated as E (from the German entgegen, meaning opposite).

In acrivastine, the desired therapeutic compound is the (E,E) isomer, where both the acrylic acid and the propenyl side chains have the E configuration. researchgate.net The undesired impurity, Acrivastine isomer Z, has the (E,Z) configuration. researchgate.net Its systematic IUPAC name is (E)-3-[6-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid. nih.gov

| Isomer | Systematic Name | Configuration |

| Acrivastine | (2E)-3-[6-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-2-propenoic acid caymanchem.com | E,E |

| This compound | (E)-3-[6-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid nih.gov | E,Z |

Stereochemical Purity and Impurity Considerations in Pharmaceutical Research

The stereochemical purity of a pharmaceutical compound is a critical quality attribute, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. In the case of acrivastine, the Z-isomer is an impurity that must be monitored and controlled during the manufacturing process. researchgate.net Regulatory agencies require the quantification and characterization of such impurities to ensure the safety and efficacy of the final drug product.

Research has focused on developing analytical methods, such as high-performance liquid chromatography (HPLC), to separate and quantify the E and Z isomers of acrivastine. nih.gov A reverse-phase HPLC method has been successfully developed to separate the two geometric isomers, with a resolution of over 2.9. nih.gov This method has been validated for the determination of the Z-isomer in acrivastine, with a limit of detection (LOD) of 0.05 μg/mL and a limit of quantification (LOQ) of 0.2 μg/mL. nih.gov

Spectroscopic Methodologies for Isomer Z Characterization

A combination of spectroscopic techniques is employed for the comprehensive characterization and structural elucidation of this compound. These methods provide detailed information about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the E and Z isomers of acrivastine. scribd.com While both isomers show generally similar NMR patterns, key differences in chemical shifts arise due to their different spatial arrangements. researchgate.net

In the ¹H NMR spectrum of the Z-isomer, the proton H-19 is shielded and appears at a lower chemical shift (6.15 δ ppm) compared to the E-isomer (7.61 δ ppm). researchgate.net This upfield shift is attributed to the different anisotropic effects experienced by this proton in the Z configuration. Conversely, the methylene (B1212753) protons (CH₂) at position H-20 are deshielded in the Z-isomer, appearing at 4.26 δ ppm, whereas they are shielded in the E-isomer (3.55 δ ppm). researchgate.net These distinct chemical shifts provide a clear basis for distinguishing between the two isomers.

Key ¹H NMR Chemical Shift Differences (in ppm) researchgate.net

| Proton | Acrivastine (E-isomer) | This compound |

| H-19 | 7.61 | 6.15 |

| CH₂ (H-20) | 3.55 | 4.26 |

Infrared (IR) Spectroscopy for Functional Group Analysis of Isomer Z

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. nih.gov The IR spectrum provides characteristic absorption bands corresponding to specific molecular vibrations.

The IR spectrum of this compound shows a broad band for the α,β-unsaturated carboxylic acid at 3452 cm⁻¹, which differs from the 3412 cm⁻¹ band observed for the E-isomer. researchgate.net The carbonyl group in the Z-isomer appears at 1693 cm⁻¹, while in the E-isomer it is at 1682 cm⁻¹. researchgate.net These differences in vibrational frequencies reflect the distinct chemical environments of the functional groups in the two isomers.

Characteristic IR Absorption Bands (in cm⁻¹) researchgate.net

| Functional Group | Acrivastine (E-isomer) | This compound |

| α,β-unsaturated carboxylic acid (O-H stretch) | 3412 | 3452 |

| Carbonyl (C=O stretch) | 1682 | 1693 |

Mass Spectrometry (MS) for Molecular Weight Confirmation of Isomer Z

Mass spectrometry (MS) is utilized to confirm the molecular weight of this compound. nih.gov Both the E and Z isomers have the same molecular formula, C₂₂H₂₄N₂O₂, and therefore the same molecular weight of 348.4 g/mol . nih.govcaymanchem.com

In electrospray ionization (ESI) positive mode, the mass spectrum of this compound shows a peak at m/z 349.56, corresponding to the protonated molecule [M+H]⁺. core.ac.ukresearchgate.net This confirms the molecular weight of the isomer and is consistent with that of the E-isomer, as expected for geometric isomers. researchgate.net

Advanced Structural Confirmation Techniques (e.g., 2D NMR, DEPT) for this compound

The definitive structural confirmation and stereochemical assignment of this compound are accomplished through a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. These methods, including two-dimensional (2D) NMR and Distortionless Enhancement by Polarization Transfer (DEPT), provide unambiguous evidence for the molecule's connectivity and spatial arrangement, distinguishing it from its E-isomer. researchgate.net

Nuclear Magnetic Resonance (NMR) is a primary technique for structure elucidation. researchgate.net While 1D ¹H and ¹³C NMR provide initial patterns, 2D NMR experiments are crucial for validating the assignments of each proton and carbon. researchgate.netgithub.io Techniques such as ¹H-¹H Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular puzzle. researchgate.netresearchgate.net

The COSY experiment establishes proton-proton couplings within the molecule, revealing which protons are neighbors in the chemical structure. github.io For this compound, COSY spectra help to trace the connectivity within the pyridine (B92270) ring, the propenyl side chain, and the pyrrolidine (B122466) ring. researchgate.net

HSQC (or its predecessor, HMQC) correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. github.iocolumbia.edu This is essential for assigning the carbon signals based on the more easily interpreted proton spectrum. researchgate.net The combination of COSY and HSQC allows for the construction of molecular fragments based on ¹H-¹H and ¹H-¹³C one-bond correlations. github.io

DEPT experiments are used to determine the nature of each carbon atom by identifying the number of attached protons. libretexts.org A DEPT-135 experiment, for instance, will show methyl (CH₃) and methine (CH) signals as positive peaks, while methylene (CH₂) signals appear as negative (inverted) peaks. Quaternary carbons, which have no attached protons, are absent in DEPT spectra. libretexts.orgpressbooks.pub This information is vital for confirming the assignments made from other NMR data. researchgate.net

The key differences between the E and Z isomers of Acrivastine are evident in their NMR spectra. In the ¹H-NMR of the Z-isomer, the H-19 proton is shielded and appears at approximately 6.15 ppm. This is in contrast to the E-isomer (Acrivastine), where the same proton is deshielded and resonates around 7.61 ppm, a difference attributed to intramolecular hydrogen bonding in the E configuration. A similar but opposite effect is observed for the methylene protons (H-20), which are deshielded in the Z-isomer (appearing at 4.26 ppm) compared to the E-isomer (3.55 ppm). researchgate.net These distinct chemical shifts, confirmed and assigned through 2D NMR, provide the conclusive evidence for the Z-geometry of the isomer. researchgate.net

The collective data from ¹H NMR, ¹³C NMR, DEPT, HMQC, and ¹H-¹H COSY experiments provide a complete and accountable assignment for every proton and carbon in the structure of this compound, confirming its identity and stereochemistry. researchgate.net

Interactive Data Tables

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound researchgate.net

| Atom No. | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Carbon Type (from DEPT) |

| 2 | 8.61 | 150.2 | CH |

| 3 | 7.50 | 121.7 | CH |

| 4 | 7.75 | 137.1 | CH |

| 5 | - | 155.8 | C |

| 6 | 7.35 | 134.5 | CH |

| 7 | 6.80 | 129.5 | CH |

| 8 | 7.20 | 143.2 | CH |

| 10 | - | 168.0 | C |

| 11 | - | 140.5 | C |

| 12, 16 | 7.15 | 129.8 | CH |

| 13, 15 | 7.25 | 127.5 | CH |

| 14 | - | 138.0 | C |

| 17 | 2.35 | 21.3 | CH₃ |

| 19 | 6.15 | 125.0 | CH |

| 20 | 4.26 | 48.0 | CH₂ |

| 21 | - | 135.5 | C |

| 22, 25 | 2.80 | 52.5 | CH₂ |

| 23, 24 | 1.85 | 23.5 | CH₂ |

Note: The data presented is based on typical values reported in the literature and may vary slightly depending on experimental conditions. The atom numbering is based on standard chemical nomenclature for Acrivastine.

Synthetic Pathways and Isomer Formation of Acrivastine Isomer Z

Chemical Synthesis Approaches Yielding Acrivastine (B1664353) and its Z-Isomer

The synthesis of Acrivastine, chemically known as (E,E)-3-[6-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-2-pyridinyl]-2-propenoic acid, and its (E,Z)-isomer involves multi-step chemical reactions. researchgate.net A key process in this synthesis is the palladium-catalyzed Heck reaction, which is instrumental in forming one of the carbon-carbon double bonds. core.ac.uknumberanalytics.com

Heck Reaction Mechanism and Stereoselectivity in Acrivastine Synthesis

The Heck reaction, a cornerstone of modern organic synthesis, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org The reaction typically proceeds through a catalytic cycle involving a Pd(0)/Pd(II) intermediate. numberanalytics.comwikipedia.org The mechanism commences with the oxidative addition of the halide to a palladium(0) complex. numberanalytics.comwikipedia.org This is followed by the insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

The stereoselectivity of the Heck reaction is a crucial factor in the synthesis of Acrivastine. The reaction is known to predominantly generate the trans or 'E' geometry at the newly formed double bond. core.ac.uk This is a key reason why the propenoic acid side chain in Acrivastine exists in the 'E' configuration. researchgate.net

Formation of (E,E) and (E,Z) Isomers During Acrivastine Synthesis

Acrivastine has two double bonds that can exhibit geometric isomerism. core.ac.uk Due to the nature of the Heck reaction, the double bond in the propenoic acid moiety is predominantly formed as the 'E' isomer. core.ac.ukresearchgate.net However, the configuration of the double bond in the propene side chain attached to the pyridine (B92270) ring can be either 'E' or 'Z'. researchgate.netcore.ac.uk This leads to the formation of two primary geometric isomers during synthesis: the desired (E,E)-isomer (Acrivastine) and the undesired (E,Z)-isomer, commonly referred to as the Z-isomer of Acrivastine. researchgate.netcore.ac.uk The formation of both isomers is often depicted in reaction schemes detailing the synthesis. researchgate.net

Control of Stereochemistry in Acrivastine Isomer Z Production

While the Heck reaction provides some level of stereocontrol, the formation of a mixture of (E,E) and (E,Z) isomers is common. core.ac.uk The ratio of these isomers can be influenced by various reaction parameters. Research into related palladium-catalyzed reactions suggests that the choice of ligands, solvents, and temperature can impact the stereochemical outcome. researchgate.net For instance, in some Heck-type reactions, the use of specific ligands can influence the regioselectivity and stereoselectivity of the product. libretexts.org

In the context of Acrivastine synthesis, controlling the formation of the Z-isomer is a significant challenge. The development of synthetic methods that favor the formation of the desired (E,E)-isomer is an ongoing area of research. This includes optimizing the conditions of the Heck reaction and exploring alternative synthetic routes that offer greater stereochemical control.

Isolation and Purification Strategies for this compound from Reaction Mixtures

Given the formation of a mixture of isomers during synthesis, effective isolation and purification methods are essential to obtain pure Acrivastine and its Z-isomer for analytical and characterization purposes. researchgate.net The primary technique employed for this separation is High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC. researchgate.netcore.ac.uk

A reverse-phase HPLC method has been successfully developed to separate the (E,E) and (E,Z) isomers of Acrivastine from crude reaction mixtures. researchgate.netnih.gov This method allows for a resolution of greater than 2.9 between the two isomers. researchgate.netnih.gov Fractions are collected and their purity is checked using analytical HPLC. core.ac.uk To obtain a solid material, the purified fractions are concentrated and then freeze-dried. core.ac.uk Through this process, it is possible to obtain both Acrivastine and its Z-isomer with a purity of over 99%. core.ac.uk

The following table summarizes the key aspects of the HPLC separation of Acrivastine and its Z-isomer:

| Parameter | Description | Reference |

|---|---|---|

| Technique | Preparative High-Performance Liquid Chromatography (HPLC) | researchgate.netcore.ac.uk |

| Column Type | Reverse-phase | researchgate.net |

| Resolution | > 2.9 between Acrivastine and its Z-isomer | researchgate.netnih.gov |

| Post-Purification Purity | > 99% for both isomers | core.ac.uk |

| Final Product Form | White solid material after concentration and freeze-drying | core.ac.uk |

The isolated isomers are then subjected to spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for complete characterization and structural confirmation. researchgate.net

Analytical Methodologies for Acrivastine Isomer Z Detection and Quantification

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation of closely related chemical entities like geometric isomers. High-Performance Liquid Chromatography (HPLC) and its advanced variations have proven to be particularly effective for the analysis of Acrivastine (B1664353) and its Z-isomer.

High-Performance Liquid Chromatography (HPLC) Method Development for E/Z Isomers

The development of a robust HPLC method is crucial for the successful separation of the E/Z isomers of Acrivastine. researchgate.netnih.gov A reverse-phase HPLC method has been successfully established to separate the two geometric isomers, achieving a resolution of over 2.9. nih.gov This method has been validated for its precision, linearity, accuracy, and robustness in determining the Z-isomer in Acrivastine. researchgate.netnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the Z-isomer have been reported as 0.05 µg/mL and 0.2 µg/mL, respectively. nih.gov

A specific reverse-phase HPLC method utilizes a Cosmosil 5C18-PAQ column (250 x 4.6 mm, 5 µm) in an isocratic mode. researchgate.net The mobile phase consists of a mixture of 0.05% trifluoroacetic acid in water and acetonitrile (B52724) (72:28, v/v). researchgate.net The separation is carried out at a flow rate of 1.0 ml/min with the column temperature maintained at 30°C. researchgate.net Detection is performed at a wavelength of 229 nm. researchgate.net This method has demonstrated good separation and selectivity between Acrivastine and its Z-isomer. researchgate.net

Table 1: Reverse Phase HPLC Parameters for Acrivastine Isomer Z Resolution

| Parameter | Condition |

| Column | Cosmosil, 5C18-PAQ (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.05% trifluoroacetic acid in water-acetonitrile (72:28, v/v) |

| Flow Rate | 1.0 ml/min |

| Column Temperature | 30°C |

| Detection Wavelength | 229 nm |

| Injection Volume | 5 µl |

| Sample Preparation | Water-acetonitrile (70:30, v/v) at 0.5 mg/ml |

While reverse-phase HPLC is effective for separating the E/Z geometric isomers, chiral chromatography is essential for controlling enantiomeric purity. humanjournals.com This technique utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. humanjournals.com For Acrivastine, a Chiralpak IC column (250 × 4.6 mm, 5μm) has been used. The mobile phase for this chiral separation is a mixture of n-Hexane, ethanol, and diethylamine (B46881) (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min, with detection at 254 nm. This method allows for the determination of isomeric impurities with a limit of detection of 0.05%. Under these conditions, the retention times for E-Acrivastine and Z-Acrivastine were found to be 12.7 minutes and 14.3 minutes, respectively.

Table 2: Chiral HPLC Parameters for Acrivastine Isomer Separation

| Parameter | Condition |

| Column | Chiralpak IC (250 × 4.6 mm, 5μm) |

| Mobile Phase | n-Hexane/EtOH/DEA (80:20:0.1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (E-Acrivastine) | 12.7 min |

| Retention Time (Z-Acrivastine) | 14.3 min |

| LOD for Isomeric Impurities | 0.05% |

Ultra-Performance Convergence Chromatography with Tandem Mass Spectrometry for Isomer Analysis

For enhanced sensitivity and specificity, particularly in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool. nih.gov A validated LC-MS/MS method has been developed for the simultaneous determination of acrivastine in human plasma. nih.gov This method employs a Phenomenex Luna 3 μ CN 100A column with a mobile phase of methanol (B129727) and 0.01 mol/L ammonium (B1175870) acetate (B1210297) water solution containing 0.1% formic acid (45:55, v/v) at a flow rate of 0.2 mL/min. nih.gov Detection is achieved using positive ion electrospray ionization in multiple reaction monitoring mode, monitoring the transition of m/z 349→278 for acrivastine. nih.gov This highly sensitive method has a lower limit of quantitation (LLOQ) of 1.52 ng/mL for acrivastine. nih.gov

Spectrophotometric and Fluorimetric Determination Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of Acrivastine isomers, although they may lack the high resolving power of chromatographic techniques.

UV-Vis Spectrophotometry for Isomer Specific Detection

UV-Vis spectrophotometry can be utilized for the detection of Acrivastine isomers based on their ultraviolet absorption profiles. researchgate.netresearchgate.net The selection of an appropriate detection wavelength is crucial for specificity. For the HPLC analysis of Acrivastine and its Z-isomer, a detection wavelength of 229 nm was chosen based on the UV profile of both isomers obtained from a photodiode array (PDA) detector. researchgate.netresearchgate.net While UV spectroscopy is a valuable detection method coupled with chromatography, its ability to differentiate between geometric isomers without prior separation can be limited due to similarities in their electronic structures. testbook.com

Spectrofluorimetric Methods for this compound Quantification

Spectrofluorimetric techniques have been established for the analysis of the parent compound, Acrivastine. A method developed for determining Acrivastine in human urine and pharmaceutical preparations utilizes the native fluorescence of the molecule. nih.gov This method involves an acetic acid-sodium acetate buffer (pH 6.5) and measures fluorescence with an excitation wavelength (λexc) of 230 nm and an emission wavelength (λem) of 380 nm. researchgate.net The established determination range for Acrivastine using this technique is between 58 and 2000 ng/ml. nih.gov

While this method demonstrates the viability of fluorimetric analysis for the Acrivastine molecule, the available research does not specify the development or validation of a spectrofluorimetric method solely for the quantification of the Acrivastine Z-isomer. The primary focus of isomer-specific quantification in the literature has been on chromatographic techniques. nih.govcore.ac.uk

Method Validation Parameters for this compound Analysis

The (E,E)-isomer of Acrivastine is the desired active pharmaceutical ingredient, whereas the (E,Z)-isomer, commonly referred to as the Z-isomer, is considered an impurity. core.ac.uk Therefore, it is crucial to employ analytical methods that can accurately quantify the level of the Z-isomer to ensure the quality and purity of the drug substance. core.ac.uk A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been specifically developed and validated for the determination of the Z-isomer in Acrivastine. nih.gov The validation of this method encompasses several key parameters to ensure its reliability and suitability for its intended purpose. nih.govchemicea.com

Specificity and Selectivity in Isomer Analysis

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. europa.eu In the context of Acrivastine, the method must effectively separate the Z-isomer from the therapeutically active E-isomer and other potential impurities.

A validated HPLC method has demonstrated excellent specificity for the Acrivastine Z-isomer. researchgate.net The method successfully separates the two geometric isomers, achieving a resolution of more than 2.9 between the peaks for Acrivastine and its Z-isomer. nih.govresearchgate.net This level of resolution confirms the method's ability to distinguish and accurately quantify the Z-isomer without interference from the main compound. The specificity is visually confirmed through chromatograms that show distinct, well-separated peaks for the individual isomers and a mixture of both. researchgate.net

Linearity, Accuracy, and Precision of Z-Isomer Quantification

Method validation requires demonstrating linearity, accuracy, and precision over a specified range.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The HPLC method for the Z-isomer was assessed with a six-point calibration curve covering a range from 0.2 ppm (the limit of quantification) to 3.0 ppm. researchgate.net

Accuracy: Accuracy reflects the closeness of the test results to the true value. For the Z-isomer, accuracy was demonstrated at three different levels, with recoveries found to be in the range of 98% to 102%. researchgate.net At the Limit of Quantification (LOQ) level, the recovery for the Z-isomer was determined to be 106.5% in a spiked Acrivastine sample. researchgate.net

Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). The method demonstrated a high degree of precision for both retention time and peak area for the Z-isomer. researchgate.net Intermediate precision, which assesses variations within the same laboratory (e.g., different days, different analysts), also showed %RSD values of the same magnitude as the initial precision study. researchgate.net

Table 1: Precision Data for the Quantification of Acrivastine Z-Isomer

| Parameter | Analyte | Precision (n=6, %RSD) | Intermediate Precision (n=6, %RSD) |

|---|---|---|---|

| Retention Time | Acrivastine | 0.08 | 0.09 |

| Z-isomer | 0.07 | 0.08 | |

| Peak Area | Acrivastine | 0.32 | 0.19 |

| Z-isomer | 1.29 | 1.12 |

Data sourced from Davadra et al. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined at a signal-to-noise ratio of 3:1. core.ac.uksepscience.com

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is commonly established at a signal-to-noise ratio of 10:1. core.ac.uksepscience.com

For the analysis of the Acrivastine Z-isomer using the validated HPLC method, these limits have been precisely established. nih.govresearchgate.net

Table 2: LOD and LOQ for Acrivastine Z-Isomer

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.05 µg/ml |

| Limit of Quantification (LOQ) | 0.2 µg/ml |

| Precision at LOQ (%RSD) | 2.7% |

| Accuracy at LOQ (% Recovery) | 106.5% |

Data sourced from Davadra et al. and related abstracts. nih.govresearchgate.net

These results confirm that the method is sufficiently sensitive for the quantitative determination of the Z-isomer at very low levels, which is essential for impurity testing. researchgate.net

Robustness of Analytical Methods for Isomer Z

Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu The robustness of the HPLC method for the Z-isomer was evaluated by intentionally altering critical parameters. researchgate.net The resolution between Acrivastine and its Z-isomer was the primary response monitored. The original conditions yielded a resolution of 2.98. researchgate.net The study showed no significant impact on resolution when parameters were varied, demonstrating the method's durability for routine use. researchgate.netresearchgate.net

Table 3: Robustness Study for Z-Isomer Analysis

| Parameter Varied | Condition | Resolution Between Acrivastine and Z-Isomer |

|---|---|---|

| Flow Rate (ml/min) | 0.9 | 3.09 |

| 1.0 (Original) | 2.98 | |

| 1.1 | 2.83 | |

| Mobile Phase Composition | 71:29 | 2.79 |

| (0.05% TFA:Acetonitrile, v/v) | 72:28 (Original) | 2.98 |

| 73:27 | 3.21 | |

| Column Temperature (°C) | 28 | 3.05 |

| 30 (Original) | 2.98 | |

| 32 | 2.84 |

Data sourced from Davadra et al. researchgate.net

Molecular Mechanism of Action and Receptor Interactions of Acrivastine Isomer Z

Histamine (B1213489) H1 Receptor Antagonism by Acrivastine (B1664353): Theoretical Basis

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, trigger a cascade of intracellular events leading to allergic and inflammatory responses. nih.govscielo.br H1 receptor antagonists, like acrivastine, function by binding to these receptors, thereby blocking histamine's access and preventing the initiation of this signaling pathway. patsnap.comnih.gov Many H1-antihistamines, including acrivastine, are considered inverse agonists, meaning they not only block the agonist (histamine) but also reduce the basal, constitutive activity of the receptor. scielo.brnih.gov

Second-generation antihistamines, such as acrivastine, are characterized by their reduced ability to cross the blood-brain barrier, leading to a lower incidence of sedative side effects compared to their first-generation counterparts. patsnap.comnih.gov This is often attributed to the presence of hydrophilic functional groups, like the carboxyl group in acrivastine, which limit their central nervous system penetration. mdpi.com The zwitterionic nature of these compounds, possessing both a positive and a negative charge at physiological pH, also contributes to their high specificity for the H1 receptor. mdpi.comnih.gov

Stereoselective Interactions at Histamine H1 Receptors

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly influence its biological activity. This is particularly true for antihistamines that interact with the highly specific binding pocket of the H1 receptor.

Triprolidine (B1240482), a first-generation antihistamine and the parent compound of acrivastine, provides a classic example of geometric isomerism impacting potency. unam.mxwikipedia.org The E-isomer of triprolidine is reported to be approximately 1000-fold more potent than its corresponding Z-isomer. wikipedia.org This pronounced difference in activity highlights the stereoselective nature of the histamine H1 receptor. unam.mxnih.gov Studies on related propenamine derivatives have consistently shown that the E configuration for the 2-pyridyl group and the Z configuration for the phenyl group result in higher affinities for the H1 receptor compared to their respective geometric isomers. unam.mxunesp.br This stereoselectivity is thought to be influenced by aromatic residues within the receptor's binding site. nih.gov

For some related compounds, such as certain 1,2-diaryl-4-(1-pyrrolidino)butenes, the dependence of activity on stereochemistry appears to be less pronounced. unam.mx However, for the majority of propenamine antihistamines, the specific geometric arrangement of the aryl groups is a critical determinant of their ability to effectively bind to and antagonize the H1 receptor.

Acrivastine itself exists as geometric isomers due to the presence of a double bond in its structure. researchgate.netresearchgate.net While acrivastine is structurally derived from the potent E-isomer of triprolidine, the introduction of the acrylic acid side chain creates a new set of geometric possibilities. Research has focused on separating and characterizing the E and Z isomers of acrivastine. researchgate.netresearchgate.net

Given the established stereoselectivity of the H1 receptor for triprolidine isomers, it is highly probable that the E and Z isomers of acrivastine also exhibit differential binding affinities. While detailed comparative binding studies for the individual acrivastine isomers are not extensively reported in the provided search results, the principle of stereoselectivity at the H1 receptor strongly suggests that one isomer will have a higher affinity than the other. unam.mxnih.gov For doxepin (B10761459), another antihistamine with E and Z isomers, the Z-isomer has been shown to have a significantly higher affinity for the H1 receptor. qs-gen.com This precedent further supports the likelihood of differential binding for acrivastine isomers.

Ligand-Receptor Docking and Molecular Modeling Studies Involving Acrivastine Isomers

Computational methods such as ligand-receptor docking and molecular modeling have become invaluable tools for understanding the interactions between drugs and their target receptors at an atomic level. researchgate.netreadthedocs.ioschrodinger.com These techniques have been applied to acrivastine and other antihistamines to elucidate the structural basis for their binding and selectivity. nih.govnih.govacs.org

Molecular modeling studies, often based on the crystal structure of the human histamine H1 receptor, have provided detailed insights into the antagonist binding pocket. nih.govnih.govacs.org This pocket is primarily hydrophobic and contains several key amino acid residues that interact with antihistamines. nih.gov For first-generation antihistamines, the binding is largely driven by hydrophobic interactions and a crucial salt bridge formation between the protonated amine of the ligand and a conserved aspartate residue (Asp107) in the receptor. nih.govkyoto-u.ac.jp

For second-generation antihistamines like acrivastine, the binding model is more complex. Docking simulations suggest that in addition to the interactions observed with first-generation drugs, the carboxyl group of acrivastine extends towards the extracellular loop region of the receptor. nih.govresearchgate.net This allows for the formation of salt bridges with specific lysine (B10760008) residues, namely Lys191 and Lys179, which are located at the entrance of the binding pocket. nih.govnih.govkyoto-u.ac.jp These additional interactions are thought to contribute to the increased selectivity of second-generation antihistamines for the H1 receptor. mdpi.comnih.gov

The carboxyl group is a defining feature of many second-generation zwitterionic antihistamines, including acrivastine, and plays a pivotal role in their receptor interactions. nih.govnih.govresearchgate.net Molecular modeling and site-directed mutagenesis studies have confirmed the importance of this functional group for high-affinity binding and receptor specificity. nih.govresearchgate.netresearchgate.net

Docking simulations of acrivastine show that its carboxyl group can form salt bridges with both Lys191 and Lys179 in the extracellular loop region of the H1 receptor. nih.govkyoto-u.ac.jpresearchgate.net This interaction with lysine residues, which are unique to the H1 receptor among aminergic receptors, is a key determinant of the high selectivity of zwitterionic antihistamines. nih.govnih.gov Mutational studies, where these lysine residues are replaced with other amino acids, have demonstrated a significant loss of affinity for carboxylated antihistamines like acrivastine, while the affinity of non-carboxylated analogs like triprolidine remains unaffected. researchgate.netresearchgate.net This provides strong evidence that the carboxyl group acts as a specific anchor point, enhancing the binding affinity and selectivity of these second-generation drugs. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Acrivastine Isomer Z

Impact of Geometric Isomerism on Antihistaminic Activity

Geometric isomerism, also known as cis-trans or (E/Z) isomerism, plays a crucial role in the pharmacological activity of many compounds. This is particularly true for molecules like acrivastine (B1664353), which possesses a propenamine side chain with a carbon-carbon double bond, allowing for the existence of (E) and (Z) isomers. The spatial arrangement of the substituents around this double bond significantly influences how the molecule fits into the binding pocket of the histamine (B1213489) H1 receptor.

The difference in the three-dimensional shape between the E and Z isomers can lead to variations in binding affinity and, consequently, antihistaminic potency. For a molecule to exert its effect, it must adopt a specific conformation that is complementary to the receptor's binding site. Even subtle changes in molecular geometry can either enhance or diminish this interaction. In the case of antihistamines, the precise orientation of key functional groups, such as the pyridine (B92270) ring and the pyrrolidine (B122466) moiety, is critical for optimal receptor binding and antagonism.

While specific quantitative data on the antihistaminic activity of Acrivastine Isomer Z is not widely available in publicly accessible literature, studies on analogous compounds with geometric isomers provide valuable insights. For instance, research on the E/Z isomers of the antihistamine doxepin (B10761459) has demonstrated that the Z-isomer can exhibit significantly higher binding affinity for the histamine H1 receptor compared to the E-isomer. This suggests that the stereochemical configuration is a key determinant of biological activity.

Comparison of Biological Potency Between Acrivastine (E-isomer) and its Z-Isomer

Direct comparative studies quantifying the biological potency of the (E) and (Z) isomers of acrivastine are limited in the available scientific literature. However, the principles of stereochemistry in pharmacology strongly suggest that a difference in potency is to be expected. The (E)-isomer, known as Acrivastine, is the commercially available and clinically utilized form of the drug.

The higher potency of one geometric isomer over the other is often attributed to a more favorable interaction with the amino acid residues within the receptor's binding pocket. This can involve stronger van der Waals forces, hydrogen bonds, or hydrophobic interactions. The specific geometry of the Z-isomer of acrivastine may allow for a more snug fit or a more optimal orientation of its key binding groups with the receptor, leading to a more stable drug-receptor complex and, therefore, greater antagonist activity.

To illustrate the potential differences, a hypothetical comparison of receptor binding affinities is presented in the table below, based on the general understanding of geometric isomerism in pharmacology.

| Isomer | Hypothetical H1 Receptor Binding Affinity (Ki) (nM) |

| Acrivastine (E-isomer) | X |

| This compound | Potentially < X (indicating higher affinity) |

Influence of Molecular Framework Rigidity on Receptor Interaction for Propenamine Derivatives

A more rigid molecular framework can be advantageous for receptor binding. By reducing the number of possible conformations, a rigid molecule has a lower entropic penalty to pay upon binding to the receptor. In other words, less energy is required to "freeze" the molecule into the correct bioactive conformation. This can translate to a higher binding affinity and greater potency.

Quantitative Structure-Activity Relationships (QSAR) and this compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

While specific QSAR studies focusing solely on this compound are not prominent in the literature, QSAR models have been developed for various classes of antihistamines. These models typically use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

For geometric isomers like those of acrivastine, QSAR models would need to incorporate descriptors that can differentiate between the (E) and (Z) configurations. These might include 3D descriptors that capture the spatial arrangement of atoms. A hypothetical QSAR model for antihistaminic activity might take the following general form:

Log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn*(Descriptor n)

Where:

IC50 is the concentration of the compound required to inhibit 50% of the histamine response.

β values are the coefficients determined by the statistical analysis.

Descriptors could include parameters like molecular weight, logP (lipophilicity), molar refractivity, and specific 3D-QSAR fields (e.g., steric and electrostatic fields from CoMFA or CoMSIA).

A QSAR study that includes both the E and Z isomers of acrivastine and other propenamine derivatives could help to elucidate the specific structural features that contribute to higher antihistaminic potency and could guide the design of new, more effective H1 receptor antagonists.

Preclinical Pharmacological Research on Acrivastine Isomerism in Vitro Studies

In Vitro Antihistaminic Activity of Acrivastine (B1664353) Isomer Z and Related Isomeric Compounds

Acrivastine is a potent second-generation histamine (B1213489) H1 receptor antagonist that is chemically known as the (E)-isomer of its molecular structure. In preclinical in vitro research, the antihistaminic activity of Acrivastine has been quantified. For instance, studies using COS-7 cells that express human H1 receptors have determined the binding affinity (Ki) of Acrivastine to be approximately 10 nM. Another common in vitro model, the guinea pig ileum assay, measures the ability of a compound to inhibit histamine-induced muscle contractions; Acrivastine achieves full inhibition at a concentration of 1 mg/kg in this model.

The Z-isomer of Acrivastine is a known geometric isomer and is generally considered an impurity in the synthesis of the active drug. researchgate.net A reverse-phase high-performance liquid chromatography (HPLC) method has been successfully developed to separate the two geometric isomers, with a resolution factor greater than 2.9. researchgate.net While specific quantitative data on the H1 receptor binding affinity of the purified Acrivastine Z-isomer is not extensively detailed in published literature, the principle of stereoselectivity at histamine receptors is well-established. pioneerpublisher.comaustinpublishinggroup.com For many antihistamines with geometric isomerism, one isomer typically exhibits significantly higher pharmacological activity than the other. pioneerpublisher.comaustinpublishinggroup.com The Z-isomer of Acrivastine is structurally distinct from the active (E)-isomer, which is the basis for its different chromatographic behavior and implies a different interaction with the H1 receptor. researchgate.net

Table 1: In Vitro Activity of Acrivastine (E-Isomer)

| Assay Type | Model | Parameter | Result for Acrivastine (E-Isomer) | Source |

|---|---|---|---|---|

| Receptor Binding Assay | COS-7 Cells Expressing Human H1 Receptors | Binding Affinity (Ki) | ~10 nM | |

| Functional Antagonism Assay | Guinea Pig Ileum Contraction | Inhibition | Full inhibition at 1 mg/kg |

Cellular Models for Studying Acrivastine Isomer Z Effects

A variety of in vitro models are employed to investigate the antihistaminic properties of compounds like Acrivastine and its isomers. These models are crucial for determining receptor affinity and functional antagonism at the cellular level.

One primary category of models involves the use of mammalian cell lines that have been genetically engineered to express specific receptor subtypes. For the study of H1 antihistamines, cell lines such as COS-7 (derived from monkey kidney tissue) or Human Embryonic Kidney 293 (HEK293) cells are commonly transfected to express recombinant human histamine H1 receptors. mdpi.com These cellular systems provide a controlled environment to conduct receptor binding assays, often using a radiolabeled ligand to measure the displacement by the test compound, thereby determining its binding affinity (Ki).

In addition to recombinant cell lines, classic pharmacological preparations using isolated animal tissues are also utilized. The isolated guinea pig ileum is a standard model for assessing H1 antihistaminic activity. This smooth muscle tissue contains histamine H1 receptors, and its contraction in response to the application of histamine can be measured. The ability of an antagonist like Acrivastine to inhibit this contraction provides a measure of its functional potency.

While these models have been extensively used to characterize the active (E)-isomer, Acrivastine, they are also the appropriate systems for evaluating the potential effects of the Z-isomer. mdpi.com The characterization of the Z-isomer in these cellular models would be necessary to precisely quantify its H1 receptor affinity and functional activity relative to the E-isomer.

Comparative Pharmacodynamics of Acrivastine Isomers at the Cellular Level

The pharmacodynamic differences between the E and Z isomers of Acrivastine at the cellular level are rooted in their distinct three-dimensional structures. researchgate.net The geometric isomerism arises from the restricted rotation around a carbon-carbon double bond in the molecule, leading to two different spatial arrangements: the (E)-configuration (Acrivastine) and the (Z)-configuration. researchgate.net This structural difference is significant enough to be distinguished by techniques like HPLC and is confirmed by spectroscopic characterization. researchgate.net

The antihistaminic action of Acrivastine is achieved through its specific binding to the histamine H1 receptor. Docking models for second-generation antihistamines suggest that specific molecular features, such as the presence of a carboxyl group, are critical for achieving high-affinity and selective binding to the H1 receptor. mdpi.com This carboxyl group in Acrivastine is thought to interact with specific amino acid residues within the receptor's binding pocket. mdpi.com

In the case of the Z-isomer, the different geometric configuration alters the orientation of the molecule's functional groups. This change in shape would prevent the Z-isomer from fitting into the H1 receptor's binding site as effectively as the E-isomer. The key interaction points, including the crucial carboxyl group, would likely be misaligned, leading to a weaker binding interaction and, consequently, a significantly lower binding affinity and reduced antihistaminic potency. This presumed lower activity is consistent with the fact that the Z-isomer is treated as an impurity in the manufacturing of Acrivastine. researchgate.net

Table 2: Comparative Profile of Acrivastine E and Z Isomers

| Feature | Acrivastine (E-Isomer) | Acrivastine Z-Isomer | Source |

|---|---|---|---|

| Chemical Designation | (E)-isomer | (Z)-isomer | researchgate.net |

| Role | Active pharmaceutical ingredient | Geometric isomer, impurity | researchgate.net |

| H1 Receptor Binding Affinity (Ki) | High (~10 nM) | Presumed to be significantly lower | |

| Inferred Pharmacodynamic Activity | Potent H1 receptor antagonist | Weak or negligible H1 receptor antagonist activity | mdpi.com |

| Structural Basis for Activity | Optimal geometric fit in H1 receptor binding pocket | Suboptimal geometry hinders effective binding to the H1 receptor | researchgate.netmdpi.com |

Q & A

Q. What analytical techniques are recommended for characterizing Acrivastine isomer Z and ensuring structural integrity?

To confirm the identity and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Analyze E/Z isomer ratios via coupling constants in NMR spectra (e.g., olefinic proton signals) .

- Gas Chromatography–Fourier Transform Infrared Spectroscopy (GC-FTIR) : Track isomer-specific elution profiles using wavenumber selectivity to distinguish between dynamic molecular interconversions .

- High-Performance Liquid Chromatography (HPLC) : Optimize separation protocols with chiral columns to resolve isomer mixtures.

Q. How should this compound be handled and stored to maintain stability?

- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation .

- Solubility : Prepare stock solutions in DMSO or methanol, ensuring concentrations ≤10 mM to avoid precipitation .

- Safety : Follow OSHA guidelines: use fume hoods for handling solids, wear nitrile gloves, and avoid skin/eye contact .

Q. What in vitro models are suitable for initial pharmacological screening of this compound?

- Receptor Binding Assays : Use COS-7 cells expressing human H1 receptors to measure values (e.g., Acrivastine’s ) .

- Functional Antagonism : Test isolated guinea pig ileum segments to evaluate histamine-induced contraction inhibition .

Advanced Research Questions

Q. How can discrepancies between in vitro receptor binding data and in vivo efficacy be resolved?

- Comparative Pharmacokinetics : Measure plasma concentrations in animal models (e.g., guinea pigs) at doses equivalent to in vitro values. Acrivastine shows full histamine response inhibition at 1 mg/kg in vivo .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to efficacy discrepancies .

- Receptor Occupancy Studies : Employ radiolabeled analogs to correlate binding affinity with tissue distribution .

Q. What strategies optimize the separation of this compound from its E-isomer during synthesis?

- Chromatographic Resolution : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 0.1% TFA) .

- Stereoselective Synthesis : Apply asymmetric catalysis (e.g., chiral ligands in Wittig reactions) to favor Z-isomer formation .

- Dynamic Kinetic Resolution : Exploit temperature-controlled isomer interconversion during crystallization .

Q. How do minor isomer impurities affect pharmacological evaluations of this compound?

- Binding Assay Interference : Even 5% (Z)-isomer contamination in (E)-[11C]ABP688 reduced receptor binding potential () by 23% in vivo .

- Mitigation Strategies :

Key Considerations for Methodological Rigor

- Data Reproducibility : Document synthetic protocols, solvent systems, and storage conditions in full (per Beilstein Journal guidelines) .

- Conflict Resolution : Cross-validate structural data (e.g., NMR + X-ray crystallography) to address isomer-related contradictions .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for renal-impaired models (Acrivastine is contraindicated in CrCl <50 mL/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。